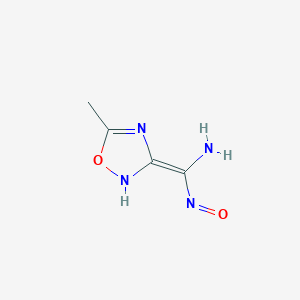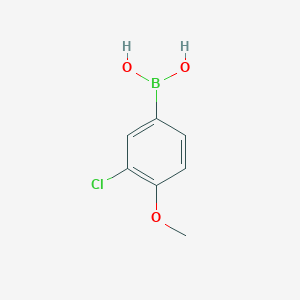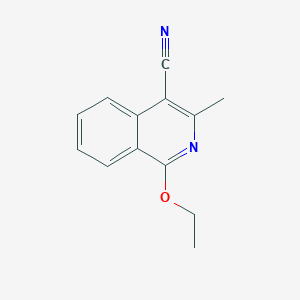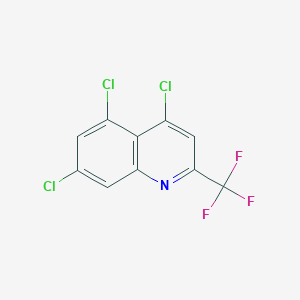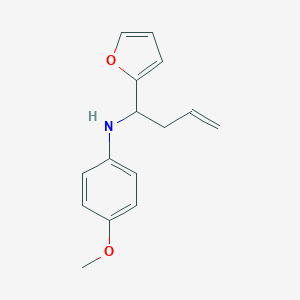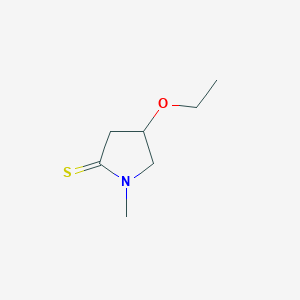
1-Methyl-4-ethoxypyrrolidine-2-thione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-4-ethoxypyrrolidine-2-thione, also known as MEPT, is a heterocyclic organic compound that has gained attention in recent years due to its potential applications in scientific research. MEPT is a thione derivative of pyrrolidine and has a molecular formula of C8H15NS.
Wirkmechanismus
The mechanism of action of 1-Methyl-4-ethoxypyrrolidine-2-thione is not well understood. However, it has been suggested that 1-Methyl-4-ethoxypyrrolidine-2-thione may act by inhibiting the activity of enzymes involved in the biosynthesis of important cellular components such as nucleic acids and proteins. 1-Methyl-4-ethoxypyrrolidine-2-thione may also act by disrupting the cell membrane of microorganisms, leading to their death.
Biochemische Und Physiologische Effekte
1-Methyl-4-ethoxypyrrolidine-2-thione has been found to have low toxicity in animal studies. However, its long-term effects on human health are not yet known. 1-Methyl-4-ethoxypyrrolidine-2-thione has been found to have antimicrobial and antifungal properties, making it a potential candidate for the development of new antibiotics and antifungal agents. 1-Methyl-4-ethoxypyrrolidine-2-thione has also been found to have anticancer properties, making it a potential candidate for the development of new cancer therapies.
Vorteile Und Einschränkungen Für Laborexperimente
1-Methyl-4-ethoxypyrrolidine-2-thione has several advantages for use in lab experiments. It is relatively easy and cost-effective to synthesize, and it has low toxicity. 1-Methyl-4-ethoxypyrrolidine-2-thione also has antimicrobial, antifungal, and anticancer properties, making it a potential candidate for the development of new drugs. However, 1-Methyl-4-ethoxypyrrolidine-2-thione has some limitations. Its mechanism of action is not well understood, and its long-term effects on human health are not yet known.
Zukünftige Richtungen
There are several future directions for the study of 1-Methyl-4-ethoxypyrrolidine-2-thione. One potential area of research is the development of new antibiotics and antifungal agents based on the antimicrobial and antifungal properties of 1-Methyl-4-ethoxypyrrolidine-2-thione. Another potential area of research is the development of new cancer therapies based on the anticancer properties of 1-Methyl-4-ethoxypyrrolidine-2-thione. In addition, the mechanism of action of 1-Methyl-4-ethoxypyrrolidine-2-thione could be further studied to better understand its potential applications in scientific research.
Synthesemethoden
1-Methyl-4-ethoxypyrrolidine-2-thione can be synthesized through a one-pot reaction using 2-methylpyrrolidine, ethyl chloroformate, and ammonium thiocyanate. The reaction is carried out in the presence of triethylamine and dichloromethane as a solvent. The yield of 1-Methyl-4-ethoxypyrrolidine-2-thione obtained through this method is around 70-80%. The synthesis of 1-Methyl-4-ethoxypyrrolidine-2-thione is relatively simple and cost-effective, making it an attractive option for researchers.
Wissenschaftliche Forschungsanwendungen
1-Methyl-4-ethoxypyrrolidine-2-thione has been studied for its potential applications in various scientific research fields. It has been found to have antimicrobial, antifungal, and anticancer properties. 1-Methyl-4-ethoxypyrrolidine-2-thione has also been studied for its potential use as a corrosion inhibitor and as an additive in lubricants. In addition, 1-Methyl-4-ethoxypyrrolidine-2-thione has been studied for its potential use in the synthesis of other organic compounds.
Eigenschaften
CAS-Nummer |
190193-02-3 |
|---|---|
Produktname |
1-Methyl-4-ethoxypyrrolidine-2-thione |
Molekularformel |
C7H13NOS |
Molekulargewicht |
159.25 g/mol |
IUPAC-Name |
4-ethoxy-1-methylpyrrolidine-2-thione |
InChI |
InChI=1S/C7H13NOS/c1-3-9-6-4-7(10)8(2)5-6/h6H,3-5H2,1-2H3 |
InChI-Schlüssel |
SMHDXFAWQBZDNC-UHFFFAOYSA-N |
SMILES |
CCOC1CC(=S)N(C1)C |
Kanonische SMILES |
CCOC1CC(=S)N(C1)C |
Synonyme |
2-Pyrrolidinethione, 4-ethoxy-1-methyl- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



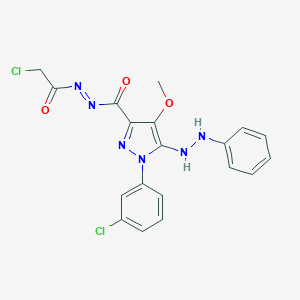
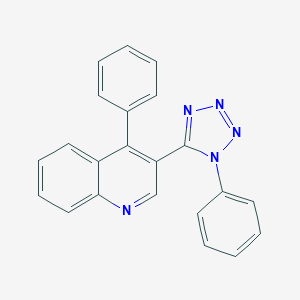
![[3-Nitro-5-(trifluoromethyl)phenyl]methanol](/img/structure/B67092.png)
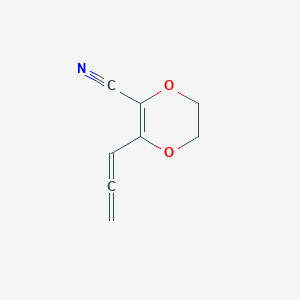
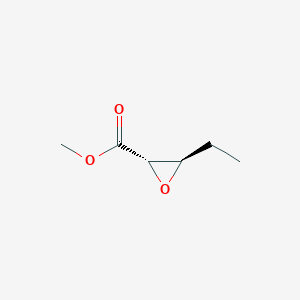
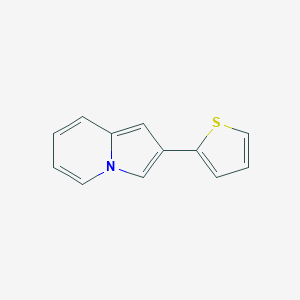
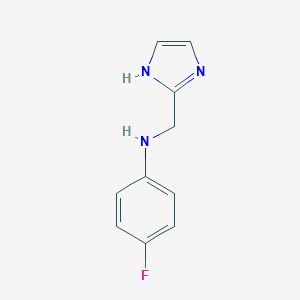
![2-[2-(Bromomethyl)phenyl]-5,5-dimethyl-1,3,2-dioxaborinane](/img/structure/B67104.png)
